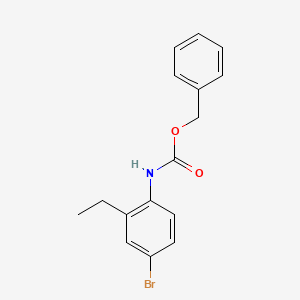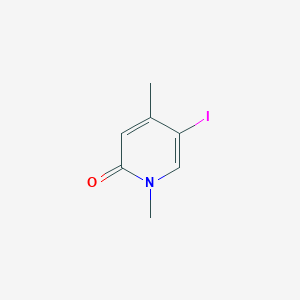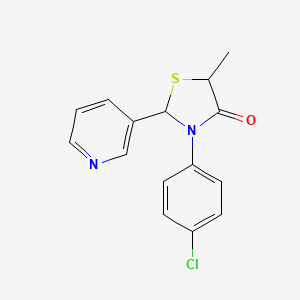![molecular formula C24H17Br2N B8597520 4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine CAS No. 476666-79-2](/img/structure/B8597520.png)
4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine
Vue d'ensemble
Description
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C24H16Br2N. It is a derivative of biphenyl, where two bromine atoms are substituted at the 4 and 4’ positions, and an N,N-diphenylamine group is attached at the 2 position. This compound is known for its applications in various fields, including organic synthesis, material science, and as a precursor for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine typically involves the bromination of N,N-diphenyl[1,1’-biphenyl]-2-amine. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 4’ positions.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Applications De Recherche Scientifique
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of biological systems and as a probe for investigating molecular interactions.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its bromine and diphenylamine groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in organic synthesis, the bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dibromobiphenyl: A simpler derivative with only bromine substitutions.
N,N-Diphenyl[1,1’-biphenyl]-2-amine: Lacks the bromine substitutions.
4,4’-Diiodobiphenyl: Similar structure but with iodine atoms instead of bromine.
Uniqueness
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine is unique due to the presence of both bromine and diphenylamine groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form complex derivatives makes it valuable in multiple research fields.
Propriétés
Numéro CAS |
476666-79-2 |
|---|---|
Formule moléculaire |
C24H17Br2N |
Poids moléculaire |
479.2 g/mol |
Nom IUPAC |
5-bromo-2-(4-bromophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H17Br2N/c25-19-13-11-18(12-14-19)23-16-15-20(26)17-24(23)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H |
Clé InChI |
YAHDRZLNGTXHJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B8597442.png)



![2-{[4-(Bromomethyl)phenyl]methyl}-2-methyl-1,3-dioxolane](/img/structure/B8597468.png)
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate](/img/structure/B8597475.png)





![4-[2-(Octylsulfanyl)pyrimidin-5-YL]phenol](/img/structure/B8597530.png)


